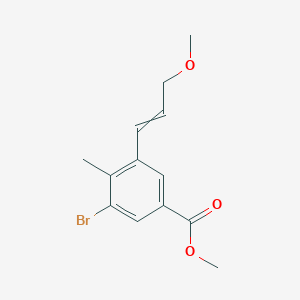
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a methoxyprop-1-enyl group, and a methyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate typically involves the following steps:
Methoxyprop-1-enyl Group Introduction: The methoxyprop-1-enyl group can be introduced via a Heck reaction, where an alkene (such as 3-methoxyprop-1-ene) is coupled with the brominated benzoate in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxyprop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrogen-substituted benzoate
Substitution: Amino, thio, or alkoxy-substituted benzoate derivatives
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyprop-1-enyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-4-methylbenzoate
- Methyl 3-methoxyprop-1-enyl-4-methylbenzoate
- Methyl 3-bromo-5-methylbenzoate
Uniqueness
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is unique due to the presence of both a bromine atom and a methoxyprop-1-enyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H15BrO3 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate |
InChI |
InChI=1S/C13H15BrO3/c1-9-10(5-4-6-16-2)7-11(8-12(9)14)13(15)17-3/h4-5,7-8H,6H2,1-3H3 |
Clave InChI |
BWAYIDWRMAEPAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)C(=O)OC)C=CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)
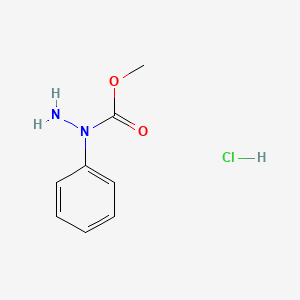
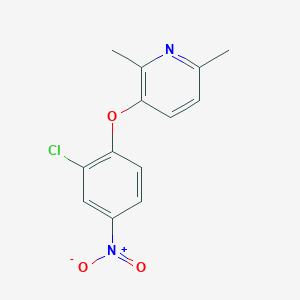

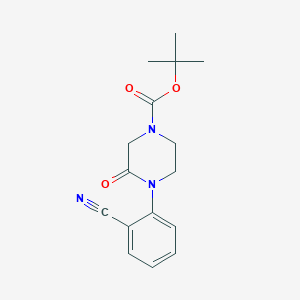
![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)

![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
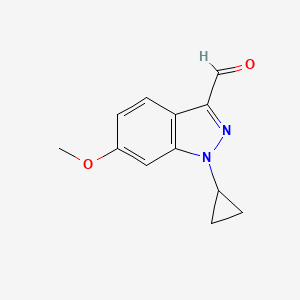
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)


![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

